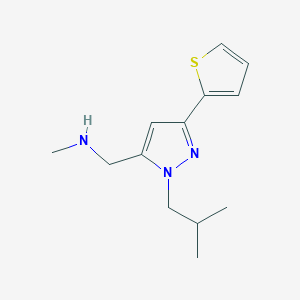
Nonacosanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C29H56O4 It is a saturated fatty acid with 29 carbon atoms and two carboxyl groups (-COOH) at each end of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Nonacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, nonacosanoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of long-chain alkanes or fatty acids. The process may use catalysts such as cobalt or manganese salts to facilitate the oxidation reaction under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
Nonacosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield long-chain diols.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
科学的研究の応用
Nonacosanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
作用機序
The mechanism of action of nonacosanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its dicarboxylic nature allows it to participate in biochemical pathways related to fatty acid metabolism and energy production .
類似化合物との比較
Nonacosanedioic acid can be compared with other long-chain dicarboxylic acids, such as:
Octacosanedioic acid (C28H54O4): Similar in structure but with one less carbon atom.
Triacontanedioic acid (C30H58O4): Similar in structure but with one more carbon atom.
Nonacosanoic acid (C29H58O2): A monocarboxylic acid with the same carbon chain length but only one carboxyl group .
This compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C29H56O4 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC名 |
nonacosanedioic acid |
InChI |
InChI=1S/C29H56O4/c30-28(31)26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(32)33/h1-27H2,(H,30,31)(H,32,33) |
InChIキー |
BHZDBSUDGBEJDI-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)




![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)


